molecular formula C10H15ClN2 B15260758 5-Chloro-2-(3-methylbutyl)pyridin-3-amine

5-Chloro-2-(3-methylbutyl)pyridin-3-amine

Cat. No.: B15260758
M. Wt: 198.69 g/mol
InChI Key: FHYUWMUGQHXAHC-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methylbutyl)pyridin-3-amine is an organic compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a 3-methylbutyl group at the 2-position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methylbutyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles like sodium azide (NaN3) and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

5-Chloro-2-(3-methylbutyl)pyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(3-methylbutyl)pyridin-2-amine: Similar structure with the chlorine atom at the 2-position.

    5-Chloro-2-(3-methylbutyl)pyridin-4-amine: Similar structure with the chlorine atom at the 4-position.

    5-Chloro-2-(3-methylbutyl)pyridin-5-amine: Similar structure with the chlorine atom at the 5-position.

Uniqueness

5-Chloro-2-(3-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

5-chloro-2-(3-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C10H15ClN2/c1-7(2)3-4-10-9(12)5-8(11)6-13-10/h5-7H,3-4,12H2,1-2H3

InChI Key

FHYUWMUGQHXAHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C=C(C=N1)Cl)N

Origin of Product

United States

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